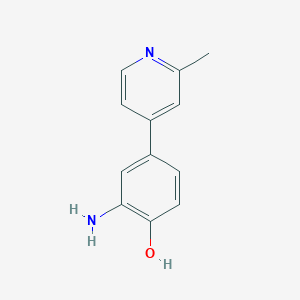
2-Amino-4-(2-methylpyridin-4-yl)phenol
Cat. No. B8320225
M. Wt: 200.24 g/mol
InChI Key: WIBLDLHQJKNILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08785468B2
Procedure details


Nitroarene 64.A (2.65 g, 8 mmol) was hydrogenated (10 psi) with Pd/C (500 mg, 10% Pd/C, 50% water) in EtOAc. The reaction mixture was filtered and concentrated to yield crude 64.B (1.85 g).



Name
Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([CH3:21])[CH:16]=2)=[CH:11][C:10]=1[N+:22]([O-])=O)C1C=CC=CC=1>CCOC(C)=O.[Pd]>[NH2:22][C:10]1[CH:11]=[C:12]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([CH3:21])[CH:16]=2)[CH:13]=[CH:14][C:9]=1[OH:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C1=CC(=NC=C1)C)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=CC(=C1)C1=CC(=NC=C1)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.85 g | |
| YIELD: CALCULATEDPERCENTYIELD | 115.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
